Methyl 2-[({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and a methoxybenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the chlorophenyl and methoxybenzamido groups, and the esterification of the carboxylate group. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and amide-forming reagents. The reaction conditions often involve the use of solvents such as dichloromethane and toluene, and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and benzamido compounds with different substituents. Examples include:
- **METHYL 2-{4-[(2-BROMOPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- **METHYL 2-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities. The presence of the chlorophenyl and methoxybenzamido groups, along with the thiophene ring, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C23H22ClNO5S |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
methyl 2-[[4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H22ClNO5S/c1-13-14(2)31-22(20(13)23(27)29-4)25-21(26)15-9-10-18(19(11-15)28-3)30-12-16-7-5-6-8-17(16)24/h5-11H,12H2,1-4H3,(H,25,26) |
InChI Key |
BIKDLQYUOWKIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.